molecular formula C10H19NOSSi B8350533 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole CAS No. 875548-61-1

4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole

Cat. No.: B8350533
CAS No.: 875548-61-1
M. Wt: 229.42 g/mol
InChI Key: NUCBALCOZQJHMR-UHFFFAOYSA-N
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Description

4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole is an organosilicon compound that features a thiazole ring substituted with a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole typically involves the protection of a hydroxymethyl group with a tert-butyldimethylsilyl (TBDMS) group. The general synthetic route can be summarized as follows:

    Starting Material: The synthesis begins with a thiazole derivative containing a hydroxymethyl group.

    Protection Step: The hydroxymethyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane.

    Purification: The product is purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole can undergo various chemical reactions, including:

    Deprotection: The TBDMS group can be removed under acidic or fluoride ion conditions to yield the free hydroxymethyl thiazole.

    Substitution Reactions: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used for deprotection.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

    Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed.

Major Products Formed

    Deprotection: Yields the free hydroxymethyl thiazole.

    Substitution: Depending on the substituents, various substituted thiazoles can be formed.

    Oxidation: Can yield aldehydes or carboxylic acids.

    Reduction: Can yield alcohols or other reduced derivatives.

Scientific Research Applications

4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science:

    Biological Studies: Can be used in the synthesis of biologically active compounds for medicinal chemistry research.

    Industrial Applications: Potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole depends on its specific application. In organic synthesis, the TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxymethyl site. The thiazole ring can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole is unique due to its combination of a thiazole ring and a TBDMS-protected hydroxymethyl group. This combination allows for selective reactions and protection strategies in organic synthesis, making it a versatile intermediate.

Properties

CAS No.

875548-61-1

Molecular Formula

C10H19NOSSi

Molecular Weight

229.42 g/mol

IUPAC Name

tert-butyl-dimethyl-(1,3-thiazol-4-ylmethoxy)silane

InChI

InChI=1S/C10H19NOSSi/c1-10(2,3)14(4,5)12-6-9-7-13-8-11-9/h7-8H,6H2,1-5H3

InChI Key

NUCBALCOZQJHMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CSC=N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1,3-thiazol-4-ylmethanol (311.4 mg, 2.7 mmol) in CH2Cl2 (15 mL) was added Et3N (1.9 mL, 13.6 mmol). The solution was cooled to −78° C. and TBSOTf (776 μL, 3.38 mmol) was added. The reaction was warmed to room temperature and stirred for 1 hour. Next, the reaction was diluted with EtOAc (75 mL) and washed with saturated NaHCO3, brine, 1N HCl, and brine (20 mL each). The organic layer was dried over Na2SO4, filtered, and concentrated. The residue was purified by flash chromatography on silica gel (0 to 15% EtOAc/hexanes) to afford 4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole. Rf=0.28 (15% EtOAc/hexanes). LCMS=230.1 (M+1)+. 1H NMR (CDCl3, 600 MHz) δ 8.77 (d, J=2.0 Hz, 1H), 7.25 (m, 1H), 4.93 (d, J=1.1 Hz, 2H), 0.95 (s, 9H), 0.12 (s, 6H).
Quantity
311.4 mg
Type
reactant
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
776 μL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of sodium hydride (60%, 135 mg, 3.4 mmol) and 1-(6-methyl-3-pyridazinyl)-4-(2-hydroxyethyl)-piperidine (250 mg, 1.1 mmol) in dimethoxyethane (DME; 4 ml) was stirred at room temperature for 2 hr. A solution of 2-chloro-4-t-butyldimethylsilyloxymethylthiazole (385 mg, 1.46 mmol) in DME (1 ml) was added and the mixture stirred at reflux under argon for 5 hr then at room temperature overnight. The mixture was diluted with ether, filtered and then concentrated. The residue was chromatographed on silica gel (25 g; eluent 30%-50% ethyl acetate/hexane) to give 2-1 -(6-methyl-3-pyridazinyl)-4-piperidinylethyl-1-oxy)-4t-butyldimethylsilyloxymethylthiazole (274 mg, 54%), 1H nmr, 0.11 (s, 6H), 0.94 (s, 9H), 1.3-1.87 (m, 7H), 2.58 (s, 3H), 2.93 (t, 2H), 4.31-4.35 (m, 2H), 4.48 (t, 2H), 4,64 (s, 2H), 6.51 (s, 1H), 6.93 (d, 1H), 7.11 (d, 1H).
Quantity
135 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
2-chloro-4-t-butyldimethylsilyloxymethylthiazole
Quantity
385 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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